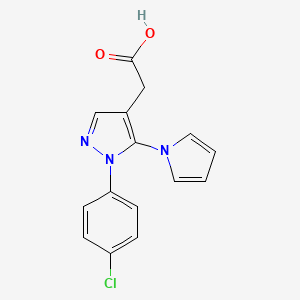![molecular formula C23H27N3 B12879331 2-(4-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine CAS No. 918969-99-0](/img/structure/B12879331.png)
2-(4-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Pyrrolidin-1-yl)propyl)-2-(p-tolyl)quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure substituted with a pyrrolidinylpropyl group and a p-tolyl group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Pyrrolidin-1-yl)propyl)-2-(p-tolyl)quinolin-4-amine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyrrolidinylpropyl Group: The final step involves the nucleophilic substitution reaction of the intermediate compound with 3-(pyrrolidin-1-yl)propylamine under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of N-(3-(Pyrrolidin-1-yl)propyl)-2-(p-tolyl)quinolin-4-amine may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of quinoline derivatives with oxidized side chains.
Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products:
Oxidation Products: Oxidized quinoline derivatives with modified side chains.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-(3-(Pyrrolidin-1-yl)propyl)-2-(p-tolyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, apoptosis, and cell proliferation, depending on the specific biological context.
Comparación Con Compuestos Similares
N-(3-(Pyrrolidin-1-yl)propyl)-2-(p-tolyl)quinolin-4-amine can be compared with other quinoline derivatives to highlight its uniqueness:
Similar Compounds: Examples include chloroquine, quinine, and mefloquine.
Comparison: Unlike chloroquine and quinine, which are primarily used as antimalarial agents, N-(3-(Pyrrolidin-1-yl)propyl)-2-(p-tolyl)quinolin-4-amine has a broader range of potential applications, including antimicrobial and anticancer activities. Its unique structural features, such as the pyrrolidinylpropyl group, contribute to its distinct biological properties.
Propiedades
Número CAS |
918969-99-0 |
|---|---|
Fórmula molecular |
C23H27N3 |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-N-(3-pyrrolidin-1-ylpropyl)quinolin-4-amine |
InChI |
InChI=1S/C23H27N3/c1-18-9-11-19(12-10-18)22-17-23(20-7-2-3-8-21(20)25-22)24-13-6-16-26-14-4-5-15-26/h2-3,7-12,17H,4-6,13-16H2,1H3,(H,24,25) |
Clave InChI |
UNYKWQWZWZPVAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


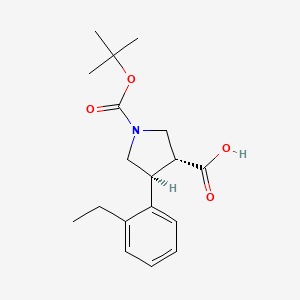

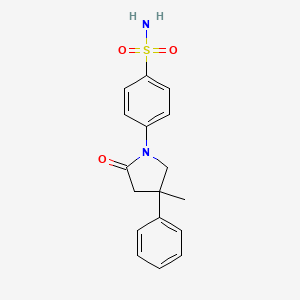

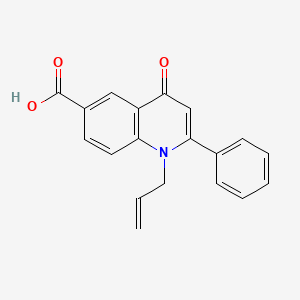

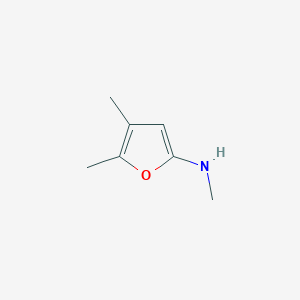
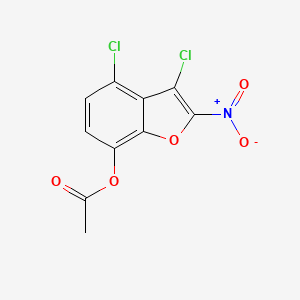
![[3-(1H-Pyrrol-1-yl)phenyl]acetic acid](/img/structure/B12879306.png)
![5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide](/img/structure/B12879311.png)
![4-(Difluoromethyl)-2-ethylbenzo[d]oxazole](/img/structure/B12879314.png)
![(R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12879318.png)
